molecular formula C17H20N2O2S B5192684 N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide

Cat. No.: B5192684
M. Wt: 316.4 g/mol
InChI Key: WYJBVALFYIPZQR-UHFFFAOYSA-N
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Description

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylphenoxy group and a methylsulfanylacetamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,6-dimethylphenol with 3-bromopyridine under basic conditions to form 2-(2,6-dimethylphenoxy)pyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable methylsulfanylacetamide derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The phenoxy and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings.

Scientific Research Applications

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-methyltetrahydro-2H-pyran-2-carboxamide
  • N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-(2-methylpiperidin-1-yl)-2-oxoacetamide
  • N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide

Uniqueness

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-methylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-6-4-7-13(2)16(12)21-17-14(8-5-9-18-17)10-19-15(20)11-22-3/h4-9H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJBVALFYIPZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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